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Compound of Interest

Compound Name: Hexabromobenzene

Cat. No.: B166198

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of
hexabromobenzene (CeBre), a fully brominated aromatic compound. The document details the
crystallographic data, experimental protocols for structure determination, and a summary of its
synthesis and crystal growth. This information is crucial for understanding the solid-state
properties of hexabromobenzene, which has applications as a flame retardant and serves as
a model system for studying halogen-halogen interactions.

Crystallographic Data

The crystal structure of hexabromobenzene has been determined by single-crystal X-ray
diffraction and neutron powder diffraction. The compound crystallizes in the monoclinic system,
and its crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for
Hexabromobenzene
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Parameter Value Source
Empirical Formula CeBre [1]
Formula Weight 551.49 g/mol [1]

Crystal System Monoclinic [2]

Space Group P21/n [2]
Temperature 300 K [2]
Wavelength (Neutron) Not specified [2]

Unit Cell Dimensions

a 15.357(4) A [2]

b 4.007(1) A [2]

c 8.364(2) A [2]

B 92.65(2)° [2]
Volume 513.5 As Calculated
z 2 [2]
Density (calculated) 3.56 g/cm?3 Calculated

Data from neutron powder diffraction study.

Table 2: Atomic Coordinates and Equivalent Isotropic
Displacement Parameters (U(eq))

A complete set of atomic coordinates and anisotropic displacement parameters would be

available in the original crystallographic information file (CIF) from the cited diffraction studies.

These are essential for a full description of the crystal structure.

Table 3: Selected Bond Lengths and Angles
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Bond Length (A) Angle Angle (°)
Cc-C ~1.40 (assumed) C-C-C ~120 (assumed)
C-Br Not specified C-C-Br Not specified

The molecule is reported to be planar within the accuracy of the analysis[2]. Detailed
intramolecular separations correspond to normal van der Waals interactions[2]. A vapor-phase
electron diffraction study suggested a potentially distorted structure[2].

Experimental Protocols
Synthesis of Hexabromobenzene

Hexabromobenzene can be synthesized by the direct bromination of benzene.
Reaction: CeéHe + 6Br — CeBrs + 6HBI[1]

Procedure:

e Benzene is reacted with an excess of bromine (6 equivalents)[1].

o The reaction is carried out in the presence of a catalyst, such as anhydrous aluminum
chloride, and a halogen-containing organic solvent at elevated temperatures|3].

o The reaction mixture is stirred for several hours[4].

 After cooling, the precipitated hexabromobenzene is collected by filtration or
centrifugation[3].

e The crude product is washed with a solvent like dibromoethane or methanol, followed by
dilute acid to remove the catalyst, and then water until neutral[3].

e The final product is dried to yield hexabromobenzene as a white to beige solid[3][5].

Crystal Growth

Single crystals of hexabromobenzene suitable for X-ray diffraction can be grown from a
benzene solution.
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Procedure:
o A saturated solution of hexabromobenzene in benzene is prepared.

o Slow evaporation of the solvent at room temperature allows for the formation of well-defined
monoclinic needles[1].

o Composite crystal formation can occur readily during growth[2].

X-ray Crystallography (Single Crystal)

The initial determination of the cell dimensions and space group of hexabromobenzene was
performed using single-crystal X-ray photographs[2].

Methodology (based on typical procedures):
o A suitable single crystal is mounted on a goniometer head.
e The crystal is placed in a single-crystal X-ray diffractometer.

o X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using a specific
X-ray source (e.g., Mo Ka or Cu Ka radiation)[6].

e The diffraction intensities are measured, and the data are processed to yield a set of
structure factors.

e The crystal structure is solved using direct methods or Patterson synthesis and subsequently
refined using least-squares methods.

Neutron Powder Diffraction

A more detailed structural analysis was carried out using neutron powder diffraction, which is
particularly useful for accurately locating lighter atoms in the presence of heavy atoms.

Methodology:

o A powder sample of hexabromobenzene was loaded into a sample holder.
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e The neutron diffraction pattern was collected at 300 K on the PANDA instrument at AERE,
Harwell[2].

e The structure was refined using a constrained refinement method with the program
EDINP[2]. This approach is well-suited for refining structures from powder data where peak
overlap can be an issue. The refinement likely involved treating the CeBre molecule as a rigid
body.

Structural Analysis and Visualization

The crystal structure of hexabromobenzene reveals a planar arrangement of the molecules,
which pack in a herringbone fashion. The intermolecular interactions are dominated by van der
Waals forces, particularly bromine-bromine contacts.

Experimental Workflow for Hexabromobenzene Crystal
Structure Analysis

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://journals.iucr.org/paper?a16950
https://journals.iucr.org/paper?a16950
https://www.benchchem.com/product/b166198?utm_src=pdf-body
https://www.benchchem.com/product/b166198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis & Purification

Synthesis of CeBrs
(Benzene + Bromine)

'

Purification
(Recrystallization)

Crystal Growth

Single Crystal Growth
(from Benzene)

Data Collection

Single-Crystal X-ray Diffraction Neutron Powder Diffraction

Structure Determination & Refinement

Structure Solution (Direct Methods) Constrained Refinement (EDINP)

'

Structure Refinement
(Least-Squares)

Arvalysis & Validation

Structural Analysis
(Bond Lengths, Angles, Packing)

'

Crystallographic Validation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b166198?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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